molecular formula C5H5ClN2O B055056 5-Chloro-6-methylpyrimidine 1-oxide CAS No. 114969-99-2

5-Chloro-6-methylpyrimidine 1-oxide

Katalognummer B055056
CAS-Nummer: 114969-99-2
Molekulargewicht: 144.56 g/mol
InChI-Schlüssel: XJZPECOTLXWUQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-methylpyrimidine 1-oxide is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is also known as CMPNO and has the chemical formula C5H5ClN2O. CMPNO is a pyrimidine derivative that contains a chlorine and a methyl group attached to the pyrimidine ring.

Wirkmechanismus

CMPNO acts as a hydrogen peroxide scavenger and reacts with it to form a fluorescent product. The reaction involves the oxidation of CMPNO to a highly fluorescent compound that emits light at a specific wavelength. This property of CMPNO has been used to develop a variety of assays for detecting reactive oxygen species in biological systems.
Biochemical and Physiological Effects:
CMPNO has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various models of disease. Additionally, CMPNO has been shown to have potential anticancer activity and can induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

CMPNO is a versatile compound that can be used in a variety of assays and experiments. Its fluorescent properties make it an excellent probe for detecting reactive oxygen species in biological systems. However, CMPNO is not stable in the presence of light and can decompose over time, which can affect the accuracy of the results.

Zukünftige Richtungen

There are several future directions for the research and development of CMPNO. One potential application is in the development of new drugs for the treatment of cancer and other diseases. CMPNO can be used as a starting material for the synthesis of new pyrimidine derivatives with potential biological activity. Another potential application is in the development of new assays for detecting reactive oxygen species in biological systems. CMPNO can be modified to improve its stability and specificity, making it a more effective probe for detecting oxidative stress. Finally, further research is needed to understand the mechanism of action of CMPNO and its potential role in disease prevention and treatment.
Conclusion:
In conclusion, 5-Chloro-6-methylpyrimidine 1-oxide is a versatile compound that has been widely used in scientific research. Its unique properties make it an excellent probe for detecting reactive oxygen species in biological systems and a potential candidate for the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of CMPNO and its potential applications in the field of science.

Synthesemethoden

The synthesis of CMPNO involves the reaction between 5-chloro-6-methylpyrimidine and hydrogen peroxide in the presence of a catalyst. The reaction is carried out in a solvent such as acetic acid, and the product is obtained by filtration and recrystallization. This method is simple, efficient, and yields high purity CMPNO.

Wissenschaftliche Forschungsanwendungen

CMPNO has been extensively studied for its potential use in various fields of science. It has been used as a fluorescent probe for detecting hydrogen peroxide and other reactive oxygen species in biological systems. CMPNO has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, CMPNO has been used as a precursor for the synthesis of other pyrimidine derivatives with potential biological activity.

Eigenschaften

CAS-Nummer

114969-99-2

Molekularformel

C5H5ClN2O

Molekulargewicht

144.56 g/mol

IUPAC-Name

5-chloro-6-methyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C5H5ClN2O/c1-4-5(6)2-7-3-8(4)9/h2-3H,1H3

InChI-Schlüssel

XJZPECOTLXWUQQ-UHFFFAOYSA-N

SMILES

CC1=[N+](C=NC=C1Cl)[O-]

Kanonische SMILES

CC1=[N+](C=NC=C1Cl)[O-]

Synonyme

Pyrimidine, 5-chloro-4-methyl-, 3-oxide (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.